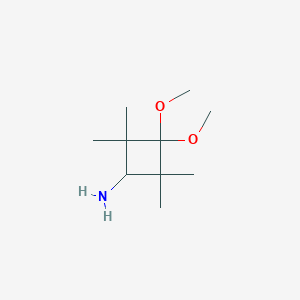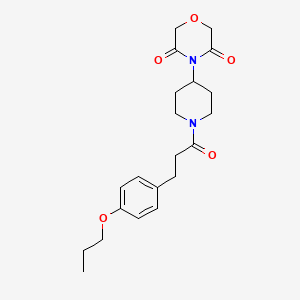
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, commonly known as PTZ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTZ belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
PTZ's mechanism of action is not fully understood, but it is believed to act on the GABAergic system in the brain. PTZ has been shown to increase GABA release and inhibit GABA uptake, leading to an increase in GABAergic neurotransmission. This increase in GABAergic activity has been linked to the anticonvulsant and anxiolytic effects of PTZ.
Biochemical and Physiological Effects
PTZ has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function. PTZ has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, PTZ has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PTZ has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it an ideal compound for in vitro and in vivo studies. Additionally, PTZ has been shown to be safe and well-tolerated in animal studies. However, PTZ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, PTZ has a short half-life, which may limit its effectiveness in some studies.
Zukünftige Richtungen
PTZ has shown promising results in various studies, and there are several future directions for further research. One potential area of research is the development of PTZ derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of PTZ and its potential therapeutic applications in various diseases. Finally, PTZ's potential use as a tool for studying GABAergic neurotransmission and neuroplasticity warrants further investigation.
Conclusion
In conclusion, PTZ is a unique piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ's mechanism of action is not fully understood, but it has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. PTZ has several advantages for lab experiments, including ease of synthesis and high purity, but also has some limitations. Future research directions include the development of PTZ derivatives and further investigation into its potential therapeutic applications.
Synthesemethoden
PTZ can be synthesized through a multistep process that involves the reaction of 2,2,2-trifluoroethylamine with phenylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield PTZ. This method has been optimized for high yield and purity and has been used in various studies to obtain PTZ for further research.
Wissenschaftliche Forschungsanwendungen
PTZ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic properties. PTZ has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, PTZ has been shown to have antimicrobial and antitumor activities.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)10-16-6-8-17(9-7-16)20(18,19)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXTMAUAJUMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)
![2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole](/img/structure/B2395457.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)

![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)